Icmt-IN-5 (0.3 μM) Demonstrates 8-Fold Greater Biochemical ICMT Inhibition than Cysmethynil (2.4 μM)
In a standardized in vitro ICMT biochemical inhibition assay, Icmt-IN-5 (compound 46) exhibits an IC50 of 0.3 μM [1]. This represents an approximately 8-fold improvement in target inhibition potency compared to cysmethynil, which has a reported IC50 of 2.4 μM under comparable assay conditions .
| Evidence Dimension | Biochemical inhibition of ICMT (IC50) |
|---|---|
| Target Compound Data | 0.3 μM |
| Comparator Or Baseline | Cysmethynil: 2.4 μM |
| Quantified Difference | ~8-fold greater potency (0.3 μM vs. 2.4 μM) |
| Conditions | In vitro ICMT biochemical assay (standard conditions with S-adenosylmethionine as co-substrate) |
Why This Matters
Users seeking 8-fold greater biochemical potency than cysmethynil should prioritize Icmt-IN-5.
- [1] Judd WR, Slattum PM, Hoang KC, Bhoite L, Valppu L, Alberts G, Brown B, Roth B, Ostanin K, Huang L, Wettstein D, Richards B, Willardsen JA. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. doi: 10.1021/jm200249a. View Source
